molecular formula C17H14ClFN2O3 B14322484 ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate CAS No. 104030-00-4

((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate

Cat. No.: B14322484
CAS No.: 104030-00-4
M. Wt: 348.8 g/mol
InChI Key: VEEJQEFVBLHBMA-UHFFFAOYSA-N
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Description

((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate, a benzoxazole, and halogenated phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a carboxylic acid derivative, such as 6-methylbenzoic acid, under acidic conditions.

    Halogenation: The phenyl ring is halogenated using reagents like chlorine and fluorine under controlled conditions to introduce the chloro and fluoro substituents.

    Carbamate Formation: The final step involves the reaction of the halogenated benzoxazole derivative with methyl isocyanate to form the N-methylcarbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazole ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The halogenated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. The presence of the carbamate group is particularly interesting as it is a common feature in many drugs, suggesting potential therapeutic applications.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The carbamate group could inhibit enzymes by forming a stable carbamoyl-enzyme complex, while the benzoxazole ring might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    ((2-Chloro-6-fluorophenyl)-(1,3-benzoxazol-2-yl)methyl) N-methylcarbamate: Lacks the methyl group on the benzoxazole ring.

    ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) carbamate: Lacks the N-methyl group.

Uniqueness

The presence of both the chloro and fluoro substituents on the phenyl ring, combined with the methyl group on the benzoxazole ring and the N-methylcarbamate group, makes ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate unique. These structural features could confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

104030-00-4

Molecular Formula

C17H14ClFN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

[(2-chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl] N-methylcarbamate

InChI

InChI=1S/C17H14ClFN2O3/c1-9-6-7-12-13(8-9)23-16(21-12)15(24-17(22)20-2)14-10(18)4-3-5-11(14)19/h3-8,15H,1-2H3,(H,20,22)

InChI Key

VEEJQEFVBLHBMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C(C3=C(C=CC=C3Cl)F)OC(=O)NC

Origin of Product

United States

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